molecular formula C10H8BrF3O2 B11720372 Methyl 2-(3-bromo-5-(trifluoromethyl)phenyl)acetate

Methyl 2-(3-bromo-5-(trifluoromethyl)phenyl)acetate

Cat. No.: B11720372
M. Wt: 297.07 g/mol
InChI Key: SICBWPNGTMSGHI-UHFFFAOYSA-N
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Description

Methyl 2-(3-bromo-5-(trifluoromethyl)phenyl)acetate is an organic compound with the molecular formula C10H8BrF3O2 It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a methyl ester group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-bromo-5-(trifluoromethyl)phenyl)acetate typically involves the esterification of 2-(3-bromo-5-(trifluoromethyl)phenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring high purity and efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Formation of 2-(3-bromo-5-(trifluoromethyl)phenyl)acetic acid.

    Reduction: Formation of 2-(3-bromo-5-(trifluoromethyl)phenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3-bromo-5-(trifluoromethyl)phenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-(3-bromo-5-(trifluoromethyl)phenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its target sites. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

  • Methyl 2-(3-chloro-5-(trifluoromethyl)phenyl)acetate
  • Methyl 2-(3-iodo-5-(trifluoromethyl)phenyl)acetate
  • Methyl 2-(3-fluoro-5-(trifluoromethyl)phenyl)acetate

Comparison: Methyl 2-(3-bromo-5-(trifluoromethyl)phenyl)acetate is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are not possible with other halogens. This can influence the compound’s reactivity and biological activity. The trifluoromethyl group also imparts distinct electronic and steric properties, making this compound particularly valuable in the design of new pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C10H8BrF3O2

Molecular Weight

297.07 g/mol

IUPAC Name

methyl 2-[3-bromo-5-(trifluoromethyl)phenyl]acetate

InChI

InChI=1S/C10H8BrF3O2/c1-16-9(15)4-6-2-7(10(12,13)14)5-8(11)3-6/h2-3,5H,4H2,1H3

InChI Key

SICBWPNGTMSGHI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=CC(=C1)Br)C(F)(F)F

Origin of Product

United States

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